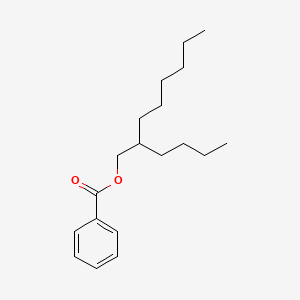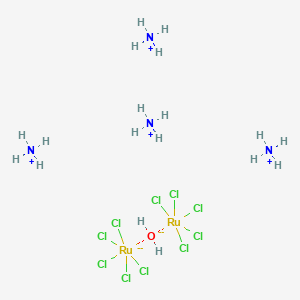
Tetraammonium decachloro-mu-oxodiruthenate(4-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium decachloro-mu-oxodiruthenate(4-) is a chemical compound with the molecular formula (NH₄)₄[Ru₂OCl₁₀]. It is known for its unique structure, which includes two ruthenium atoms bridged by an oxygen atom and surrounded by ten chloride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:
Temperature: Room temperature to 80°C
Solvent: Water
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .
化学反応の分析
Types of Reactions
Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.
Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Sodium borohydride, hydrazine
Substituting Agents: Triphenylphosphine, ethylenediamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .
科学的研究の応用
Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.
作用機序
The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Tetraammonium decachloro-mu-oxodiosmate(4-)
- Tetraammonium decachloro-mu-oxoiridate(4-)
- Tetraammonium decachloro-mu-oxoplatinate(4-)
Uniqueness
Tetraammonium decachloro-mu-oxodiruthenate(4-) is unique due to its specific ruthenium-oxygen-chloride structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and catalytic behavior, making it valuable for specific applications in catalysis and materials science .
特性
CAS番号 |
85392-65-0 |
|---|---|
分子式 |
Cl10H18N4ORu2 |
分子量 |
646.8 g/mol |
IUPAC名 |
tetraazanium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6 |
InChIキー |
UIKAZMZOOVDZCV-UHFFFAOYSA-H |
正規SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



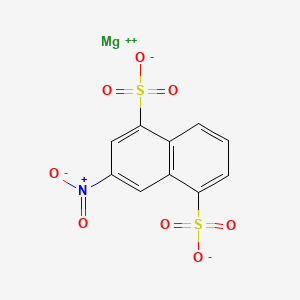
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
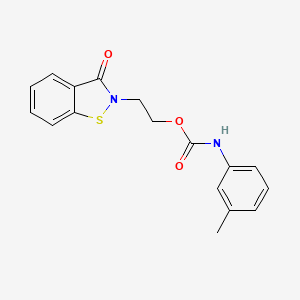

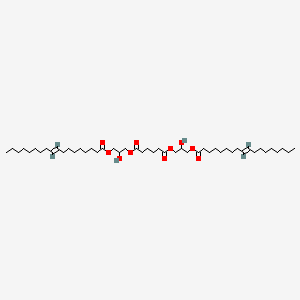


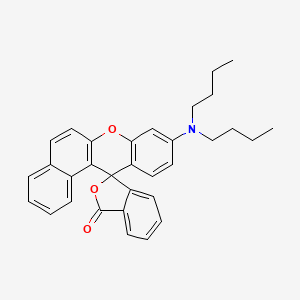
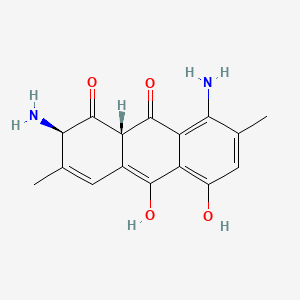
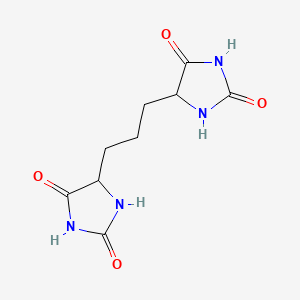
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
